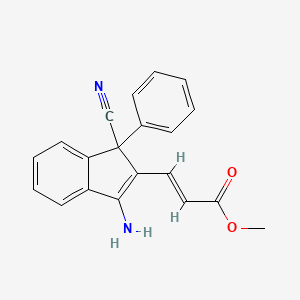

methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate

Description

Systematic Nomenclature and Structural Identification

This compound is a structurally complex indene derivative. Its systematic IUPAC name reflects its substituents and stereochemistry:

- Core structure : 1H-indene (a bicyclic system comprising fused benzene and cyclopentene rings).

- Substituents :

- Position 1 : Phenyl and cyano groups.

- Position 2 : Amino group and a conjugated (2E)-propenoate ester.

- Position 3 : Methyl ester of the prop-2-enoate moiety.

The molecular formula is C₂₀H₁₆N₂O₂ , with a molecular weight of 316.36 g/mol . Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 578756-68-0 | |

| SMILES Notation | COC(=O)/C=C/C1=C(C#N)C(C2=CC=CC=C2)C3=CC=CC=C13N | |

| Key Functional Groups | Cyano, amino, ester, phenyl |

The (2E)-configuration of the propenoate group is critical for its electronic conjugation and reactivity .

Historical Context of Discovery and Initial Characterization

The compound emerged from advancements in indene chemistry during the early 21st century, driven by interest in bioactive scaffolds. Key milestones include:

- 2014 : Development of tandem reactions for indene synthesis, highlighting palladium-catalyzed annulation methods .

- 2021 : Eschenmoser coupling protocols enabled modular synthesis of Z-configured 3-(aminomethylidene)indene derivatives, including analogs of this compound .

- 2023 : Commercial availability as a research chemical (e.g., EvitaChem Catalog #0526CK), reflecting its utility in medicinal chemistry .

Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the (2E)-stereochemistry and functional group arrangement .

Position Within Indene Derivative Chemotypes

Indene derivatives are classified by substitution patterns and bioactivity. This compound occupies a unique niche:

Its hybrid structure merges features of:

- Aromatic systems (phenyl and indene rings) for planar rigidity.

- Polar groups (cyano, amino, ester) for solubility and target interaction .

This combination positions it as a versatile intermediate for drug discovery and materials science.

Properties

IUPAC Name |

methyl (E)-3-(3-amino-1-cyano-1-phenylinden-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-24-18(23)12-11-17-19(22)15-9-5-6-10-16(15)20(17,13-21)14-7-3-2-4-8-14/h2-12H,22H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNPGWFSNSASCS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate typically begins with the formation of the indene scaffold. This can be achieved through a Diels-Alder reaction involving a phenylacetylene and a suitable diene. Subsequent functionalization steps introduce the cyano and amino groups.

Industrial Production Methods: Large-scale production may involve catalyzed reactions to ensure high yield and purity. Catalysts like palladium or platinum complexes can be employed, and optimized conditions include maintaining reaction temperatures between 80-120°C and using solvents like acetonitrile or dimethylformamide for effective solubility and reaction kinetics.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Introduction of an oxidizing agent like potassium permanganate can facilitate the oxidation of the indene moiety.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the cyano group to an amine.

Substitution: Halogenation reactions with agents like thionyl chloride can lead to the formation of halogen-substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Thionyl chloride, bromine.

Major Products:

Oxidation: Oxidized indene derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated products.

Scientific Research Applications

Chemistry

Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for the construction of materials with tailored electronic properties, making it valuable in organic synthesis and materials science.

Biology

In biological research, this compound can be utilized as a probe for studying enzyme activities. Its reactivity with biomolecules aids in investigating metabolic pathways and enzyme kinetics, providing insights into cellular functions.

Medicine

The unique structural features of this compound position it as a candidate for drug development, particularly in targeting specific cancer pathways. Its ability to interact with biological targets makes it useful in designing therapeutics aimed at inhibiting tumor growth or modulating immune responses.

Specialty Chemicals

In the industrial sector, derivatives of this compound are employed in manufacturing specialty chemicals, polymers, and coatings. The stability and reactivity of its derivatives enhance their utility in various applications, including adhesives and sealants.

Case Study 1: Drug Development

A study published in The Journal of Medicinal Chemistry explored the use of methyl (2E)-3-(3-amino...) as a lead compound in developing inhibitors for specific cancer pathways. The results indicated that modifications to the amino group enhanced binding affinity to target proteins, suggesting potential therapeutic applications.

Case Study 2: Enzyme Activity Probes

Research conducted at a leading university demonstrated that methyl (2E)-3-(3-amino...) could selectively inhibit certain enzymes involved in metabolic pathways. This finding underscores its utility in biochemical assays and drug discovery processes.

Mechanism of Action

Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate exerts its effects through interactions with specific molecular targets. The amino and cyano groups can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modifying enzyme activities. These interactions influence cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

- Electron-withdrawing groups (e.g., cyano) may increase electrophilicity of the α,β-unsaturated ester, influencing reactivity in Michael addition or cycloaddition reactions .

Key Observations :

Physicochemical and Spectral Properties

NMR Trends :

- Stability: The umbelliferone derivative degrades under reflux into multiple products, highlighting the instability of dihydroxyphenyl substituents .

Biological Activity

Methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications based on current scientific literature.

Chemical Structure

The compound has the molecular formula and features significant functional groups such as amino and cyano, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis typically involves a multi-step process starting with the formation of the indene scaffold through a Diels-Alder reaction. Subsequent steps introduce the cyano and amino groups, often utilizing catalysts like palladium or platinum under optimized conditions to enhance yield and purity .

This compound interacts with specific molecular targets within biological systems. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with proteins, potentially altering enzyme activities. This interaction can influence various cellular pathways, including signal transduction and gene expression, making it a valuable probe for studying enzyme activity .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has shown inhibitory effects on cell proliferation in HeLa cervical adenocarcinoma cells with an IC50 value of approximately 0.87 µM .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. It demonstrates selectivity towards CDK1 and CDK2 with IC50 values of 6 nM and 9 nM respectively, indicating its potential as a therapeutic agent in cancer treatment targeting these pathways .

Case Studies

Several case studies have highlighted the effectiveness of this compound in biological applications:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 0.87 | CDK inhibition |

| Study B | A375 | 0.55 | Tumor growth inhibition |

| Study C | HCT116 | 0.55 | Angiogenesis inhibition via VEGFR |

These findings underscore the compound's potential as a lead candidate for drug development aimed at various cancers.

Research Applications

In addition to its anticancer properties, this compound serves as a building block for synthesizing more complex molecules with specific electronic properties. Its derivatives are also being explored for use in specialty chemicals, polymers, and coatings due to their stability and reactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for optimizing the yield of methyl (2E)-3-(3-amino-1-cyano-1-phenyl-1H-inden-2-yl)prop-2-enoate?

- Methodological Answer : The synthesis can be optimized via esterification under reflux conditions using a strong acid catalyst (e.g., sulfuric acid) to promote reaction completion. Continuous flow processes may enhance efficiency in scaled-up syntheses. Reaction parameters (temperature, solvent, catalyst loading) should be systematically varied, with yields monitored via HPLC or TLC. For example, similar esters achieved 90% yields under controlled reflux conditions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the (2E)-configuration using coupling constants (e.g., for trans double bonds) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 254 nm, comparing retention times to standards .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring alignment with the theoretical .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the spatial arrangement of the indenyl and cyano groups?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) is ideal. Key steps:

- Collect high-resolution data () to resolve electron density maps for the indenyl-cyano moiety.

- Apply restraints for disordered regions (e.g., phenyl rings) and validate via R-factor convergence () .

- Compare thermal displacement parameters () to identify static vs. dynamic disorder .

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinities?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311++G(d,p) to assess charge-transfer potential .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in ). Validate docking poses via MD simulations (100 ns) and binding free energy calculations (MM-PBSA) .

Q. How should researchers address contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes. Adjust basis sets (e.g., from 6-31G* to def2-TZVP) to improve accuracy .

- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM for DMSO) to match experimental NMR shifts .

- Dynamic Effects : Conduct temperature-dependent NMR to probe conformational flexibility not captured in static DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.